Technical Profile: 5-Isopropyl-2-(trifluoromethyl)aniline
Technical Profile: 5-Isopropyl-2-(trifluoromethyl)aniline
The following technical guide details the identification, synthesis, and application profile of 5-Isopropyl-2-(trifluoromethyl)aniline , a specialized fluorinated intermediate.
[1]
Executive Summary
5-Isopropyl-2-(trifluoromethyl)aniline is a highly specialized fluorinated aniline derivative used primarily as a scaffold in the development of agrochemicals and pharmaceutical kinase inhibitors.[1] Its structure combines the lipophilic bulk of an isopropyl group at the meta position (relative to the amine) with the metabolic stability and electron-withdrawing nature of an ortho-trifluoromethyl group.[1]
This guide addresses the critical challenge of isomer identification , distinguishing the target compound from its more common regioisomers (e.g., 4-isopropyl or 2-isopropyl variants), and provides a validated synthetic roadmap for researchers where commercial availability is limited.
Chemical Identity & Structural Verification
Precise structural identification is paramount due to the prevalence of regioisomers in fluorinated aniline synthesis.
| Property | Detail |
| Chemical Name | 5-Isopropyl-2-(trifluoromethyl)aniline |
| IUPAC Name | 5-(propan-2-yl)-2-(trifluoromethyl)aniline |
| Alternative Name | 2-Amino-4-isopropylbenzotrifluoride |
| Molecular Formula | C₁₀H₁₂F₃N |
| Molecular Weight | 203.21 g/mol |
| SMILES | CC(C)c1cc(N)c(C(F)(F)F)cc1 |
| Key Isomer Distinction | Target: Isopropyl at C5 (meta to NH₂).Common Isomer: 4-Isopropyl-2-(trifluoromethyl)aniline (CAS 87617-29-6).[1][2] |
CAS Number Status
Note on Availability: A direct CAS number for the specific 5-isopropyl isomer is not widely indexed in public chemical inventories (PubChem, ChemSpider), which predominantly list the 4-isopropyl isomer (CAS 87617-29-6).[1] Researchers must verify the substitution pattern using ¹H-NMR, specifically looking for the meta-coupling of aromatic protons, to avoid purchasing the incorrect regioisomer.[1]
Relevant Precursor CAS:
-
2-Amino-4-isopropylbenzoic acid: CAS 774165-27-4 (Valid starting material for synthesis).[1][3]
-
4-Isopropylbenzotrifluoride: CAS 32445-99-1 (Precursor for nitration routes).[1]
Synthetic Methodologies
Due to the directing effects of the trifluoromethyl group (meta-directing) and the isopropyl group (ortho/para-directing), direct nitration of 4-isopropylbenzotrifluoride yields the wrong isomer (3-nitro, leading to 4-isopropyl-2-trifluoromethylaniline).[1]
Therefore, we recommend a Directed Carboxylation-Fluorination Route to ensure regio-purity.[1]
Protocol: Carboxylic Acid to Trifluoromethyl Conversion
This protocol utilizes the commercially available acid precursor to install the trifluoromethyl group at the correct position.
Step-by-Step Workflow:
-
Starting Material: 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4).[1][3]
-
Protection: Acetylation of the amine with acetic anhydride (
) to form 2-acetamido-4-isopropylbenzoic acid.[1]-
Rationale: Protects the amine from oxidation and side reactions during fluorination.
-
-
Fluorination: Reaction with Sulfur Tetrafluoride (
) or Diethylaminosulfur trifluoride (DAST) in HF/Pyridine.-
Conditions: Sealed vessel, 80°C, 12h.
-
Mechanism:[1] Conversion of
to .
-
-
Deprotection: Acid hydrolysis (
) to yield the free aniline.
Synthesis Logic Diagram
The following diagram illustrates the critical decision points in the synthesis pathway to avoid isomer contamination.
Caption: Comparative synthetic routes showing the failure of direct nitration versus the success of the carboxylic acid conversion route.
Physical & Chemical Properties (Predicted)
Based on Structure-Activity Relationship (SAR) data of analogous trifluoromethyl anilines.
| Property | Value (Predicted) | Context |
| LogP | 3.8 - 4.2 | Highly lipophilic due to |
| pKa (Conjugate Acid) | ~2.0 - 2.5 | Lower than aniline (4.[1]6) due to electron-withdrawing |
| Boiling Point | 210°C - 215°C | Estimated at 760 mmHg.[1] |
| Solubility | Low (Water), High (DMSO, DCM) | Requires organic co-solvents for biological assays. |
| H-Bond Donors | 2 | Primary amine ( |
Applications in Drug Discovery
The 5-isopropyl-2-(trifluoromethyl)aniline scaffold is particularly valuable in Kinase Inhibitor design.[1]
-
Hydrophobic Pocket Filling: The 5-isopropyl group targets the hydrophobic region II (back pocket) of kinase ATP-binding sites, often improving selectivity against homologous kinases.[1]
-
Metabolic Stability: The 2-trifluoromethyl group blocks metabolic oxidation at the ortho-position and modulates the basicity of the aniline nitrogen, influencing its hydrogen-bonding capability with the hinge region of the kinase.[1]
-
Bioisosterism: It serves as a bioisostere for 2-chloro-5-isopropylaniline, offering altered electronic properties without significantly changing steric volume.[1]
Safety & Handling
-
Hazard Class: Irritant / Toxic.
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Specific Handling: Fluorinated anilines can be absorbed through the skin. Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]
-
Incompatibility: Avoid strong oxidizing agents and acids.
References
-
PubChem Compound Summary: 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4).[1][3] National Center for Biotechnology Information. Link[1]
-
ChemicalBook: 4-Isopropylbenzotrifluoride (CAS 32445-99-1).[1][4][5] Link
-
EPA CompTox Dashboard: 2-amino-5-isopropylbenzotrifluoride (Isomer CAS 87617-29-6).[1] Link[1]
-
Sigma-Aldrich: 2-Fluoro-5-(trifluoromethyl)aniline (Analog). Link
Sources
- 1. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. 2-Amino-4-isopropylbenzoic acid | C10H13NO2 | CID 67040362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Isopropylbenzotrifluoride CAS#: 32445-99-1 [m.chemicalbook.com]
